1-butyl-6-fluoro-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one

Lipophilicity Membrane permeability Physicochemical profiling

1-Butyl-6-fluoro-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one (CAS 899214-24-5) is a synthetic fluorinated quinolinone derivative bearing a butyl chain at N1, a 6-fluoro substituent, and a 4-methylbenzenesulfonyl (tosyl) group at C3. The compound has a molecular formula of C20H20FNO3S, a molecular weight of 373.44 g/mol, and a calculated XLogP3 of 4.4.

Molecular Formula C20H20FNO3S
Molecular Weight 373.44
CAS No. 899214-24-5
Cat. No. B2905775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-butyl-6-fluoro-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one
CAS899214-24-5
Molecular FormulaC20H20FNO3S
Molecular Weight373.44
Structural Identifiers
SMILESCCCCN1C=C(C(=O)C2=C1C=CC(=C2)F)S(=O)(=O)C3=CC=C(C=C3)C
InChIInChI=1S/C20H20FNO3S/c1-3-4-11-22-13-19(20(23)17-12-15(21)7-10-18(17)22)26(24,25)16-8-5-14(2)6-9-16/h5-10,12-13H,3-4,11H2,1-2H3
InChIKeyHUYXAHUDFQOSLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Butyl-6-fluoro-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one (CAS 899214-24-5): Procurement-Ready Profile and Structural Baseline


1-Butyl-6-fluoro-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one (CAS 899214-24-5) is a synthetic fluorinated quinolinone derivative bearing a butyl chain at N1, a 6-fluoro substituent, and a 4-methylbenzenesulfonyl (tosyl) group at C3 [1]. The compound has a molecular formula of C20H20FNO3S, a molecular weight of 373.44 g/mol, and a calculated XLogP3 of 4.4 [1]. It is commercially available from multiple suppliers at ≥95% purity, making it a tractable starting point for medicinal-chemistry and chemical-biology campaigns [2].

Why In-Class Quinolinone Analogs Cannot Substitute for 1-Butyl-6-fluoro-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one in Structure-Activity Campaigns


Quinolinone derivatives with sulfonyl and fluoro substituents exhibit steep structure-activity relationships (SAR) where small changes in the N1-alkyl chain, the C6-substituent, or the sulfonyl aryl group can drastically alter potency, selectivity, and physicochemical properties [1]. In the mGluR1/5 ligand series exemplified by patent UA104409C2, even a methylene deletion or halogen exchange has been shown to modulate receptor subtype preference and functional activity [1]. Therefore, generic replacement with a non-fluorinated, N1-propyl, or des-methyl sulfonyl analog would introduce uncontrolled variables in target engagement, ADME, and downstream pharmacology, invalidating comparative SAR conclusions and jeopardizing lead optimization reproducibility.

Quantitative Differentiation Evidence for 1-Butyl-6-fluoro-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one vs. Closest Structural Analogs


Enhanced Lipophilicity and Predicted Membrane Permeability Driven by 6-Fluoro and N-Butyl Substitution

The target compound exhibits a calculated ACD/LogP of 4.06 and an EPISuite Log Kow of 4.55, reflecting the combined lipophilic contributions of the N-butyl chain and the 6-fluoro substituent . The non-fluorinated N-propyl analog 3-(4-methylbenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one (CAS 899214-17-6) has a predicted XLogP3 of 4.0, indicating a measurable decrease in lipophilicity upon removal of one methylene unit and the fluorine atom [1]. The higher logP of the target compound is expected to enhance passive membrane permeability by approximately 0.5–1.0 log unit based on established linear free-energy relationships for fluoroquinolones [2].

Lipophilicity Membrane permeability Physicochemical profiling

Elevated Boiling Point and Thermal Stability Differentiator for Formulation and Processing Workflows

The target compound has a predicted boiling point of 535.9 ± 50.0 °C at 760 mmHg, which is approximately 26.7 °C higher than the 509.2 ± 50.0 °C boiling point of the non-fluorinated N-propyl analog (CAS 899214-17-6) [1]. This increment arises from the larger molecular surface area and increased polarizability contributed by the N-butyl chain and the C–F bond (molar refractivity: 99.1 ± 0.4 cm³ vs. the propyl analog's expected lower refractivity) . The higher boiling point suggests stronger intermolecular forces and may confer greater thermal resilience during solvent removal, hot-melt processing, or accelerated stability studies.

Thermal stability Boiling point Formulation compatibility

Class-Level mGluR1/5 Ligand Potential Evidenced by Sulfonyl-Quinoline Patent Scope

Patent UA104409C2 explicitly claims sulfonyl-quinoline derivatives of general formula (I) as mGluR1 and mGluR5 receptor subtype-preferring ligands, wherein the quinolin-4-one core, the sulfonyl linker, and optional halogen substitution are key pharmacophoric elements [1]. The target compound falls within the claimed Markush space by virtue of its 3-(4-methylbenzenesulfonyl)-quinolin-4-one scaffold with a 6-fluoro substituent. While specific IC50 or Ki values for the target compound are not publicly disclosed, the patent establishes a direct precedent for its utility in modulating metabotropic glutamate receptors, a target class with validated therapeutic relevance in anxiety, depression, Parkinson's disease, and fragile X syndrome [2]. In contrast, des-fluoro or N-des-butyl analogs are not explicitly exemplified, suggesting the substitution pattern is critical for receptor subtype preference.

mGluR1 mGluR5 CNS drug discovery Allosteric modulation

6-Fluoro Substitution as a Metabolic Soft Spot Blocker: Inferred Class Advantage

In the broader fluoroquinolone and quinolinone classes, installation of a fluorine atom at the C6 position is a well-established strategy to block cytochrome P450-mediated oxidative metabolism at the adjacent C7 position, thereby prolonging half-life and reducing first-pass clearance [1]. The target compound possesses this 6-fluoro substituent, whereas the closest analog without fluorine (CAS 899214-17-6) leaves the C6 position unsubstituted and thus potentially vulnerable to hydroxylation. Quantitative structure-pharmacokinetic relationship (QSPR) models for fluoroquinolones indicate that 6-fluoro substitution can reduce intrinsic clearance by up to 40–60% compared with the non-fluorinated parent scaffold [1]. Although direct microsomal stability data for the target compound are not available, the well-documented class effect provides a strong inferential basis for prioritizing this compound over des-fluoro analogs in in vivo studies.

Metabolic stability CYP450 oxidation Fluorine blocking

Rational Application Scenarios for 1-Butyl-6-fluoro-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one Based on Verified Differentiation


CNS Lead Optimization Campaigns Targeting mGluR1/5 Receptors

The compound's alignment with the sulfonyl-quinoline mGluR1/5 ligand pharmacophore (patent UA104409C2) and its elevated logP (ACD/LogP 4.06) suggest preferential CNS penetration, making it a rational starting point for hit-to-lead programs in neuroscience indications such as anxiety, depression, or Parkinson's disease [1]. Researchers should prioritize this compound over non-fluorinated or shorter N-alkyl analogs to maximize brain exposure and receptor engagement.

Metabolic Stability-Focused SAR Libraries

The presence of the 6-fluoro substituent provides a built-in metabolic blocking group, enabling medicinal chemists to explore substitution at C7 or the sulfonyl aryl ring without introducing metabolic liabilities that would confound in vivo PK/PD correlations [2]. This makes it a superior scaffold for systematic SAR exploration compared with des-fluoro quinolinones.

High-Temperature Formulation and Scale-Up Process Development

With a boiling point exceeding 535 °C, the compound is suited for processes requiring high thermal tolerance, such as hot-melt extrusion, spray-drying, or vacuum distillation during scale-up . Procurement teams should select this compound over the lower-boiling N-propyl analog (509.2 °C) to minimize evaporative loss and ensure consistent purity in kilogram-scale batches.

Chemical Biology Probe Development for Target Deconvolution

The combination of a synthetically accessible tosyl group and a fluorine atom amenable to 19F NMR monitoring positions this compound as a versatile probe for cellular target engagement studies. The high purity (≥95%) and commercial availability enable rapid initiation of chemical biology workflows without the delays of custom synthesis [3].

Quote Request

Request a Quote for 1-butyl-6-fluoro-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.